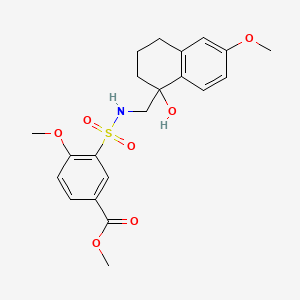

methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO7S/c1-27-16-7-8-17-14(11-16)5-4-10-21(17,24)13-22-30(25,26)19-12-15(20(23)29-3)6-9-18(19)28-2/h6-9,11-12,22,24H,4-5,10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPKKQLRYPOASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Tetrahydronaphthalenyl Intermediate: This step involves the reduction of naphthalene derivatives to form the tetrahydronaphthalenyl moiety.

Esterification: The final step involves the esterification of the methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydronaphthalenyl moiety can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylsulfonyl)propanamide

- N-(5-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Uniqueness

Methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

Methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthetic pathway typically includes:

- Formation of the Tetrahydronaphthalene Skeleton : This is achieved through cyclization reactions that yield the desired naphthalene derivative.

- Sulfamoylation : The introduction of the sulfamoyl group is crucial for enhancing the biological activity of the compound.

- Methylation : Methylation of the benzoate moiety completes the structure, resulting in a compound with significant lipophilicity and potential bioactivity.

Anticancer Properties

Recent studies have evaluated the anticancer properties of methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate against various cancer cell lines. The following findings summarize its efficacy:

- Cell Viability Assays : Using MTT assays, the compound demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. The GI50 values were found to be below 10 µM for several analogs derived from similar structures, indicating potent activity .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 6.57 |

| Compound B | MDA-MB-468 | 8.18 |

The proposed mechanism of action involves:

- Inhibition of Cell Proliferation : The compound interferes with critical signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate has shown promising antimicrobial activity. Studies indicate:

- Broad-Spectrum Activity : The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : MIC values for certain strains were reported as low as 8 µM for Gram-positive bacteria like Enterococcus faecalis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study focusing on the effects on MCF-7 cells reported significant reductions in cell viability when treated with methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)-4-methoxybenzoate compared to control groups.

- Antimicrobial Efficacy : Another investigation demonstrated its effectiveness against Staphylococcus aureus, with a notable reduction in bacterial load in treated samples.

Q & A

What are the critical challenges in synthesizing this compound, and how can they be addressed methodologically?

Level : Advanced

Answer :

Synthesis challenges include steric hindrance from the tetrahydronaphthalenyl group and sulfamoyl linkage instability under acidic/basic conditions. Key strategies:

- Controlled Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl and methoxy groups .

- Stepwise Protection : Protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) groups before sulfonamide formation .

- Purification : Employ gradient column chromatography (e.g., silica gel, hexane/EtOAc) to isolate intermediates. Confirm purity via TLC and HPLC (≥95%) .

- Analytical Validation : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify intermediate structures and detect side products .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Level : Advanced

Answer :

Contradictions often arise from overlapping signals (e.g., methoxy or tetrahydronaphthalenyl protons). Methodological approaches:

- 2D NMR Techniques : Utilize HSQC and HMBC to distinguish adjacent protons and assign quaternary carbons. For example, HMBC can clarify coupling between the sulfamoyl nitrogen and the tetrahydronaphthalenyl methylene group .

- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in crowded spectral regions .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s sulfonamide derivative) to identify consistent chemical shifts .

What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

Level : Advanced

Answer :

For environmental or biological matrices (e.g., wastewater, plasma):

- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges, optimized at pH 3–5 to retain sulfonamides. Pre-condition with methanol and Milli-Q water .

- Chromatography : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm). Mobile phase: 0.1% formic acid in water (A) and methanol (B), gradient elution (5–95% B in 8 min) .

- Detection : Electrospray ionization (ESI+) in MRM mode. Monitor transitions specific to the sulfamoyl and benzoate fragments (e.g., m/z 450 → 198) .

How can computational methods predict the compound’s reactivity or stability?

Level : Advanced

Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs), particularly for the sulfamoyl and ester linkages .

- Solvent Effects : Use COSMO-RS models to predict stability in polar protic solvents (e.g., hydrolysis risk in MeOH/H₂O) .

- Degradation Pathways : Simulate acid/base-catalyzed degradation via transition-state modeling (e.g., sulfamoyl cleavage at pH < 3) .

What strategies optimize the compound’s bioactivity while minimizing off-target effects?

Level : Advanced

Answer :

- SAR Studies : Modify the methoxy substitution pattern (e.g., 6-methoxy vs. 4-methoxy) to alter lipophilicity and target binding. Compare with analogs in (sulfonylurea herbicides) .

- Prodrug Design : Convert the ester group to a carboxylic acid for improved aqueous solubility and controlled release .

- In Vitro Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. Use liver microsomes and LC-MS quantification .

How should researchers address discrepancies in biological activity data across studies?

Level : Advanced

Answer :

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/WST-1) to ensure consistency in cell viability measurements .

- Positive Controls : Include reference compounds (e.g., ’s metsulfuron-methyl) to calibrate activity thresholds .

- Meta-Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity trends across datasets .

What are the best practices for evaluating environmental persistence or toxicity?

Level : Basic

Answer :

- Persistence Testing : Conduct OECD 301B (Ready Biodegradability) tests in activated sludge. Monitor via LC-UV for parent compound degradation over 28 days .

- Ecotoxicology : Use Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition) assays. Compare results with structurally related pollutants (e.g., ’s triclosan) .

How can reaction kinetics inform scalability for gram-scale synthesis?

Level : Advanced

Answer :

- Kinetic Profiling : Use in situ IR or ReactIR to track sulfonamide formation rates. Optimize temperature (e.g., 40–60°C) to balance yield and decomposition .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., tetrahydronaphthalenyl reduction). Monitor enantiomeric excess via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.